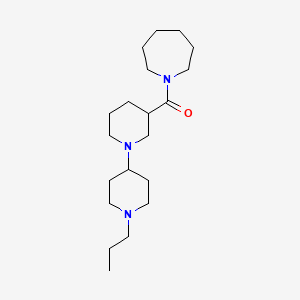
Azepan-1-yl(1'-propyl-1,4'-bipiperidin-3-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Azepan-1-yl(1’-propyl-1,4’-bipiperidin-3-yl)methanone is a complex organic compound with the molecular formula C20H37N3O It is characterized by the presence of an azepane ring, a bipiperidine structure, and a methanone group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Azepan-1-yl(1’-propyl-1,4’-bipiperidin-3-yl)methanone typically involves multiple steps, starting with the preparation of the azepane ring and the bipiperidine structure. The reaction conditions often require the use of specific reagents and catalysts to facilitate the formation of the desired product. For example, the synthesis may involve the use of piperidine derivatives, azepane intermediates, and methanone precursors under controlled temperature and pressure conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
Azepan-1-yl(1’-propyl-1,4’-bipiperidin-3-yl)methanone can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions may vary depending on the desired product, but they often involve controlled temperature, pressure, and pH levels .
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway and conditions. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
Azepan-1-yl(1’-propyl-1,4’-bipiperidin-3-yl)methanone has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It may be used in the study of biological processes and as a potential therapeutic agent.
Medicine: Research into its pharmacological properties could lead to the development of new drugs or treatments.
Industry: It may be used in the production of specialty chemicals or materials
Mechanism of Action
The mechanism of action of Azepan-1-yl(1’-propyl-1,4’-bipiperidin-3-yl)methanone involves its interaction with specific molecular targets and pathways. This compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to Azepan-1-yl(1’-propyl-1,4’-bipiperidin-3-yl)methanone include:
- 1-Azepanyl(4-piperidinyl)methanone
- 1-Azepanyl(1’-propyl-1,4’-bipiperidin-3-yl)methanone derivatives .
Uniqueness
Azepan-1-yl(1’-propyl-1,4’-bipiperidin-3-yl)methanone is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of an azepane ring, bipiperidine structure, and methanone group makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C20H37N3O |
|---|---|
Molecular Weight |
335.5 g/mol |
IUPAC Name |
azepan-1-yl-[1-(1-propylpiperidin-4-yl)piperidin-3-yl]methanone |
InChI |
InChI=1S/C20H37N3O/c1-2-11-21-15-9-19(10-16-21)23-14-7-8-18(17-23)20(24)22-12-5-3-4-6-13-22/h18-19H,2-17H2,1H3 |
InChI Key |
VBMZEGHPTUQKPQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1CCC(CC1)N2CCCC(C2)C(=O)N3CCCCCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![tert-Butyl 5-hydroxy-2-azaspiro[3.4]octane-2-carboxylate](/img/structure/B12496714.png)
![methyl 2-({N-[(4-fluorophenyl)sulfonyl]-N-(4-methoxyphenyl)glycyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B12496718.png)
![2-(3,5-dimethylpiperidin-1-yl)-4-hydroxy-5-(pyridin-4-yl)-5,8-dihydropyrido[2,3-d]pyrimidin-7(6H)-one](/img/structure/B12496720.png)
![2-[(2,3,4-Trimethylphenyl)amino]-3-[(2,3,4-trimethylphenyl)sulfanyl]propanoic acid; diethylamine](/img/structure/B12496721.png)
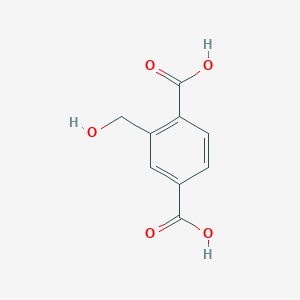
![4-(3,4-dihydroisoquinolin-2(1H)-ylmethyl)-N-{2-methyl-4-[(phenylsulfanyl)methyl]phenyl}benzamide](/img/structure/B12496735.png)

![N~2~-(4-iodophenyl)-N~2~-(methylsulfonyl)-N-[4-(propan-2-yl)phenyl]glycinamide](/img/structure/B12496765.png)
![N-(2-ethyl-6-methylphenyl)-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methoxyphenyl)glycinamide](/img/new.no-structure.jpg)
![Methyl 4-(4-ethylpiperazin-1-yl)-3-({[5-methyl-2-(propan-2-yl)phenoxy]acetyl}amino)benzoate](/img/structure/B12496773.png)
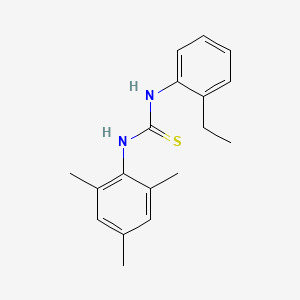
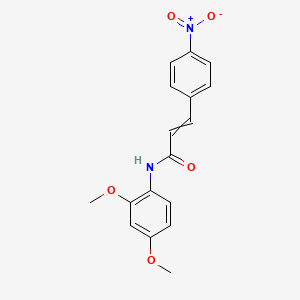
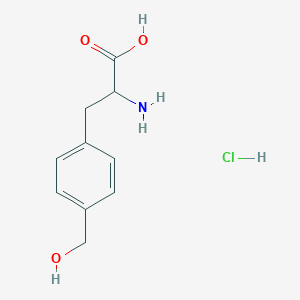
![3-(4-cyclopropylphenyl)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}propanoic acid](/img/structure/B12496813.png)
